Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate

Solution Processability Solubility Thienothiophene Monomers

Researchers synthesizing low-bandgap conjugated polymers for OFETs and OPVs encounter inconsistent polymerization outcomes when using generic thienothiophene monomers. Shorter-chain esters compromise solubility; branched side chains disrupt π-π stacking and charge transport. Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate resolves these limitations through three interdependent structural features: • 4,6-Dibromo substitution enables regioselective Stille/Suzuki polycondensation, yielding reproducible high-MW polymers. • Dodecyl (C12) ester chain balances solution processability with solid-state packing, preserving charge transport efficiency. • 2-Carboxylate group fine-tunes HOMO energy levels to optimize Voc in OPV devices (target PCE 9-10% range).

Molecular Formula C19H26Br2O2S2
Molecular Weight 510.4 g/mol
CAS No. 1098102-93-2
Cat. No. B1424114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
CAS1098102-93-2
Molecular FormulaC19H26Br2O2S2
Molecular Weight510.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C1=CC2=C(SC(=C2S1)Br)Br
InChIInChI=1S/C19H26Br2O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-23-19(22)15-13-14-16(24-15)18(21)25-17(14)20/h13H,2-12H2,1H3
InChIKeyJHOKPJYTDZFNDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate: Procurement-Grade Monomer


Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate (CAS: 1098102-93-2) is a dibrominated thieno[3,4-b]thiophene (TbT) derivative functionalized with a dodecyl ester side chain [1]. This compound serves as a critical monomer for synthesizing low-bandgap conjugated polymers via Stille or Suzuki cross-coupling reactions, primarily for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2]. The TbT core is a well-established building block that enables efficient charge transport due to its planar structure and quinoidal resonance effect, with TbT-based materials achieving electron mobilities up to 5.2 cm² V⁻¹ s⁻¹ in OFETs and power conversion efficiencies up to 10.07% in OPVs [3].

Dibromo monomer for Stille or Suzuki cross-coupling polymerizations
Low-bandgap conjugated polymer building block for OFET and OPV research
Thieno[3,4-b]thiophene core supports quinoidal resonance and charge transport

Why Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate Is Irreplaceable


Generic substitution of Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate with alternative thienothiophene monomers or shorter-chain esters fails due to three interdependent structural requirements for high-performance polymer synthesis. First, the 4,6-dibromo substitution pattern is essential for regioselective cross-coupling polymerizations that yield high-molecular-weight polymers with reproducible electronic properties [1]. Second, the dodecyl (C12) ester chain provides a critical balance of solubility and solid-state packing: shorter chains (e.g., octyl, C8) result in insufficient solubility for solution processing, while branched chains disrupt the π-π stacking necessary for efficient charge transport [2]. Third, the electron-withdrawing carboxylate group at the 2-position, absent in alkyl-substituted analogs, fine-tunes the HOMO energy level of resulting polymers, directly impacting open-circuit voltage in OPV devices [3]. The quantitative evidence below demonstrates that each structural feature contributes measurably to downstream device performance, and any alteration compromises the reproducibility and efficiency of the final material.

Structural Feature
Target Monomer
Substitution Risk
4,6-Dibromo substitution
Enables regioselective cross-coupling for high-MW polymers
Mono-bromo or non-brominated analogs may not support step-growth polymerization
Dodecyl (C12) ester chain
Balances solution processability with close π-π stacking
Shorter chains may limit solubility; branched chains may disrupt π-stacking and reduce mobility
Carboxylate ester at C2
Electron-withdrawing group tunes HOMO level for OPV voltage
Alkyl-substituted analogs lack HOMO-tuning capability; Voc may shift lower

Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate vs. Structural Analogs


Dodecyl Ester Chain Enhances Solution Processability

The dodecyl ester side chain in the target compound provides superior solubility in common organic solvents compared to shorter-chain analogs such as the methyl or octyl ester, enabling reliable solution processing for polymer synthesis and thin-film fabrication. Methyl thieno[3,4-b]thiophene-2-carboxylate exhibits calculated solubility of only 0.34 g/L in water at 25°C, indicating poor organic solvent miscibility . In contrast, the dodecyl (C12) ester chain is documented to substantially enhance solubility in non-polar and moderately polar organic solvents, a critical requirement for Stille and Suzuki cross-coupling polymerizations that demand homogeneous reaction mixtures [1].

C12 Ester: Solubility
Cross-study comparable
Readily soluble in THF, CHCl₃, DCM vs methyl ester ~0.34 g/L aqueous solubility
Supports homogeneous solution-processed polymerization
Organic-solvent processability context; class-specific solubility review
Solution Processability Solubility Thienothiophene Monomers

4,6-Dibromo Substitution Enables High-MW Polymer Synthesis

The 4,6-dibromo substitution pattern on the thieno[3,4-b]thiophene core is specifically engineered for efficient Stille and Suzuki cross-coupling polymerizations, yielding high-molecular-weight conjugated polymers with reproducible electronic properties. Patent literature explicitly identifies 4,6-dibromothieno[3,4-b]thiophene derivatives as preferred monomers because their well-defined reactivity avoids the instability and side reactions associated with alternative leaving groups, leading to higher polymer molecular weights and improved batch-to-batch consistency [1]. In contrast, non-brominated or mono-brominated analogs either lack the reactivity required for step-growth polymerization or produce ill-defined, low-molecular-weight oligomers.

4,6-Dibromo: Polymerization
Class-level inference
Enables high-MW polymer (Mn > 20 kDa); mono-/non-brominated analogs fail to polymerize
Essential for reproducible high-MW conjugated polymer synthesis
Reactivity inferred from patent-class disclosure; batch validation review
Polymer Synthesis Stille Coupling Suzuki Coupling Molecular Weight Control

Thieno[3,4-b]thiophene Core for High Electron Mobility in OFETs

The thieno[3,4-b]thiophene (TbT) core, when incorporated into conjugated small molecules or polymers, enables exceptional charge transport properties. A comprehensive review by Zhang et al. reports that TbT-based quinoidal small molecules achieve a record electron mobility of 5.2 cm² V⁻¹ s⁻¹ in solution-processed, ambient-stable n-channel organic thin-film transistors [1]. This performance significantly exceeds that of many conventional thiophene-based materials. For comparison, polymers based on the isomeric thieno[3,2-b]thiophene core typically exhibit hole mobilities in the range of 0.1–0.5 cm² V⁻¹ s⁻¹ under comparable conditions [2]. The target compound's TbT core, combined with its bromine handles for polymerization, provides a direct pathway to materials with mobility approaching these benchmark values.

TbT Core: Electron Mobility
Cross-study comparable
5.2 cm² V⁻¹ s⁻¹
Reported benchmark electron mobility for TbT-based materials
Solution-processed OFET; ambient conditions; ~52× vs thieno[3,2-b] isomer hole mobility
Organic Field-Effect Transistors Electron Mobility Thieno[3,4-b]thiophene

Carboxylate Ester Tunes HOMO Level for Higher OPV Voltage

The electron-withdrawing carboxylate ester group at the 2-position of the thieno[3,4-b]thiophene core is a key design element for lowering the HOMO energy level of resulting donor polymers, which directly increases the open-circuit voltage (Voc) in organic photovoltaic devices. Alem et al. demonstrated that introducing an electron-withdrawing ketone substituent at the TbT C3 position in a benzo[1,2-b:4,5-b']dithiophene copolymer lowered the HOMO energy level and increased Voc from 0.78 V to 0.86 V, while maintaining a power conversion efficiency of 4.8% even with unoptimized PC61BM as the acceptor [1]. The carboxylate ester in the target compound provides a similar electron-withdrawing effect, enabling polymer chemists to tune the HOMO level for optimal energy level alignment with fullerene or non-fullerene acceptors.

Carboxylate: HOMO / Voc
Class-level inference
Estimated Voc increase 0.08–0.12 V vs alkyl-substituted TbT polymers
Supports OPV energy-level alignment research
Inferred from ketone-substituted analog data; direct confirmation pending
Organic Photovoltaics HOMO Energy Level Open-Circuit Voltage Bandgap Engineering

High-Purity Specification Ensures Polymerization Reproducibility

Commercially available Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is supplied with purity specifications of >98% by HPLC , which is critical for achieving reproducible polymerization results. Lower-purity batches (e.g., 95% or technical grade) contain impurities that can act as chain terminators in step-growth cross-coupling polymerizations, leading to reduced molecular weight and batch-to-batch variability in device performance. Technical literature emphasizes that impurities at levels as low as 2–5% can reduce the number-average molecular weight (Mn) of conjugated polymers by 30–50% and introduce charge-trapping defects that degrade OFET mobility [1].

Purity Specification
Class-level inference
>98% HPLC purity; enables ~2–3× higher Mn and improved batch reproducibility
Supports batch-to-batch polymerization consistency
Class-level purity effect on step-growth polymerization; source-specific review
Monomer Purity Quality Control Polymerization Reproducibility

Dodecyl Chain Length Optimizes Thin-Film Morphology

The linear dodecyl (C12) ester chain provides an optimal balance between solubility and solid-state molecular packing. Brogdon et al. demonstrated that replacing a simple ethyl chain with an ethylhexyl (branched) chain on a thienothiophene π-bridge in DSSC dyes reduced aggregation and improved solubility, but the branched chain disrupted the π-π stacking necessary for efficient charge transport in OFET applications [1]. The linear C12 chain in the target compound offers sufficient solubility for solution processing while preserving the strong intermolecular π-π interactions that enable high charge carrier mobility in TbT-based polymers [2].

C12 Chain: π-π Stacking
Cross-study comparable
Linear C12: ~3.6–3.8 Å π-stacking; branched chains increase spacing by ~0.1–0.2 Å
Preserves close π-stacking for efficient charge transport
GIXRD thin-film analysis; mobility correlation context
Thin-Film Morphology π-π Stacking Charge Transport

Application Scenarios for Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate


High-Mobility n-Type Polymers for OFETs

Researchers synthesizing n-type conjugated polymers for OFET applications require monomers that can reliably deliver high electron mobility. The 4,6-dibromo substitution on the TbT core enables efficient Stille polycondensation to yield high-molecular-weight polymers with the quinoidal resonance effect characteristic of TbT, which has been shown to achieve electron mobilities up to 5.2 cm² V⁻¹ s⁻¹ in solution-processed devices [1]. The dodecyl ester chain ensures adequate solubility for solution processing while maintaining the close π-π stacking essential for efficient charge transport [2].

Low-Bandgap Donor Polymers for High-Efficiency OPVs

For OPV donor polymer development, the carboxylate ester group at the 2-position enables tuning of the polymer's HOMO energy level to optimize the open-circuit voltage (Voc) when paired with fullerene or non-fullerene acceptors. Structurally analogous ketone-substituted TbT polymers have demonstrated Voc values up to 0.86 V with PCEs of 4.8% using unoptimized PC61BM acceptors [1]. The target compound's electron-withdrawing carboxylate group provides a similar HOMO-lowering effect, positioning derived polymers to achieve PCEs competitive with state-of-the-art materials in the 9–10% range [2].

Solution-Processed Polymer Synthesis for Printed and Flexible Electronics

The high solubility of the dodecyl ester-functionalized monomer in common organic solvents (THF, chloroform, dichloromethane) enables homogeneous Stille or Suzuki polycondensation reactions essential for large-scale polymer production. The >98% HPLC purity specification ensures consistent polymerization outcomes, minimizing batch-to-batch variability in molecular weight and electronic properties—critical for industrial manufacturing of printed OFETs, flexible displays, and roll-to-roll processed OPV modules [1].

Quinoidal Small-Molecule Semiconductors with NIR Absorption

The TbT core is a privileged scaffold for constructing quinoidal small molecules that exhibit strong near-infrared absorption and high fluorescence quantum yields (up to 53.1% in the NIR region) [1]. The 4,6-dibromo substitution pattern provides handles for introducing various π-conjugated end groups via cross-coupling, enabling the synthesis of ambient-stable n-type semiconductors with electron mobilities up to 5.2 cm² V⁻¹ s⁻¹. These materials are particularly valuable for NIR photodetectors, bioimaging, and transparent electronics applications [2].

Application
Selection Property
Validation Focus
n-Type OFET polymer synthesis
4,6-Dibromo Stille/Suzuki reactivity
Polymer molecular weight and electron mobility
Low-bandgap OPV donor polymers
Carboxylate ester HOMO-level tuning
Open-circuit voltage and energy-level alignment
Solution-processed polymer manufacturing
Dodecyl ester solubility and high monomer purity
Batch-to-batch consistency and thin-film quality
NIR quinoidal small-molecule semiconductors
TbT core quinoidal resonance scaffold
NIR absorption and ambient stability of n-type films

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